1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Overview
Description
1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,4-dichlorobenzyl and nitro groups in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorobenzyl chloride, have been used in the synthesis of key intermediates for various drugs
Mode of Action
Compounds with similar structures, such as pyridazinone herbicides, have been found to interfere with chloroplast development . This suggests that 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect carotenoid biosynthesis . This could potentially lead to downstream effects such as changes in pigment production and photoprotection mechanisms in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-nitropyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: 1-(3,4-Dichlorobenzyl)-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Electrophilic Aromatic Substitution: Nitrated or halogenated derivatives of the compound.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)piperazine: Shares the 3,4-dichlorobenzyl group but has a piperazine ring instead of a pyrazole ring.
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.
3,4-Dichlorobenzoic acid: Contains the 3,4-dichlorobenzyl moiety but lacks the pyrazole and nitro groups.
Uniqueness
This compound is unique due to the combination of the 3,4-dichlorobenzyl and nitro groups attached to the pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRZKLNKGRWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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